

Preparing a DMSO Stock Solution of GSK1016790A: An Application Note and Protocol

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Compound of Interest

Compound Name: GSK1016790A

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This document provides detailed application notes and a comprehensive protocol for the preparation of a Dimethyl Sulfoxide (DMSO) stock solution of **GSK1016790A**, a potent and selective agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. Adherence to this protocol is crucial for ensuring the accuracy and reproducibility of experimental results.

Introduction

GSK1016790A is a small molecule widely utilized in research to investigate the physiological and pathological roles of TRPV4 channels.[1][2] These channels are non-selective cation channels involved in a variety of cellular processes, including mechanosensation, osmoregulation, and temperature sensing.[1][3] Dysregulation of TRPV4 has been implicated in various conditions, making **GSK1016790A** a valuable tool for drug development and target validation. Proper preparation of a stable and accurate stock solution is the first critical step in any experiment involving this compound.

Physicochemical Properties and Solubility

GSK1016790A is a crystalline solid that is sparingly soluble in aqueous buffers but soluble in organic solvents like DMSO, ethanol, and dimethyl formamide (DMF).[4] For most in vitro applications, DMSO is the solvent of choice due to its ability to dissolve the compound at high concentrations and its compatibility with many cell culture media at low final concentrations.

Table 1: Physicochemical and Solubility Data for **GSK1016790A**

Property	Value	Source
Molecular Weight	655.61 g/mol	[4][5][6]
Formula	C ₂₈ H ₃₂ Cl ₂ N ₄ O ₆ S ₂	[5][6]
Appearance	White to off-white crystalline solid	[4][7]
Purity	≥98% (HPLC)	[4][7]
Solubility in DMSO	15 mg/mL to 100 mg/mL	[4][5][6][7]
Solubility in Ethanol	~10 mg/mL to 100 mg/mL	[4][5][6]
Water Solubility	Insoluble	[5]

Note on Solubility: There is a notable range in the reported solubility of **GSK1016790A** in DMSO across different suppliers. It is imperative to consult the Certificate of Analysis (CoA) provided with your specific batch of the compound. If the solubility is not specified, it is recommended to perform a solubility test to determine the maximum concentration for your batch. Using fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[5]

Mechanism of Action and Signaling Pathway

GSK1016790A acts as a potent agonist of the TRPV4 channel, leading to an influx of Ca²⁺ into the cell.[5][8][9] This influx triggers a cascade of downstream signaling events. The activation of TRPV4 by **GSK1016790A** has been shown to be involved in processes such as vasodilation and the regulation of vascular tone.[5][6]



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Figure 1: Simplified signaling pathway of **GSK1016790A** action.

Experimental Protocols

Materials and Equipment

- **GSK1016790A** powder
- Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
- Sterile, amber or opaque microcentrifuge tubes
- Calibrated analytical balance
- Vortex mixer
- Pipettes and sterile, filtered pipette tips
- Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Safety Precautions

GSK1016790A should be handled as a hazardous substance.^[4] Always wear appropriate PPE. Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a chemical fume hood.^[4]

Protocol for Preparing a 10 mM DMSO Stock Solution

This protocol describes the preparation of 1 mL of a 10 mM **GSK1016790A** stock solution in DMSO. Adjust volumes as needed for your desired concentration and volume.

- Calculate the required mass of **GSK1016790A**:
 - Molecular Weight (MW) = 655.61 g/mol
 - Desired Concentration (C) = 10 mM = 0.01 mol/L
 - Desired Volume (V) = 1 mL = 0.001 L
 - Mass (m) = C x V x MW = 0.01 mol/L x 0.001 L x 655.61 g/mol = 0.0065561 g = 6.56 mg
- Weigh the **GSK1016790A** powder:

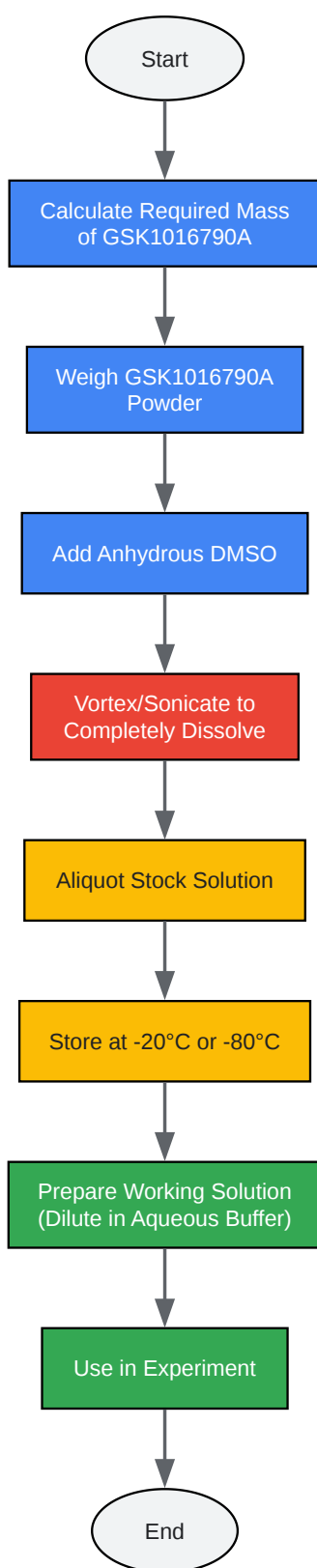
- Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.
- Carefully weigh approximately 6.56 mg of **GSK1016790A** powder directly into the tube. Record the exact weight.
- Add DMSO:
 - Based on the actual weight of the powder, calculate the precise volume of DMSO needed. For example, if you weighed 6.60 mg:
 - $\text{Volume (V)} = \text{Mass (m)} / (\text{Concentration (C)} \times \text{MW}) = 0.00660 \text{ g} / (0.01 \text{ mol/L} \times 655.61 \text{ g/mol}) = 0.0010067 \text{ L} = 1006.7 \text{ }\mu\text{L}$
 - Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the **GSK1016790A** powder.
- Dissolve the compound:
 - Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.
 - Visually inspect the solution to ensure there are no undissolved particles. If necessary, gentle warming (e.g., in a 37°C water bath) or sonication can aid dissolution.[\[6\]](#)
- Storage and Handling:
 - Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[\[5\]](#)
 - When preparing working solutions, dilute the stock solution in the appropriate aqueous buffer or cell culture medium immediately before use. Do not store aqueous solutions for more than one day.[\[4\]](#)

Table 2: Storage and Stability of **GSK1016790A** Solutions

Solution Type	Storage Temperature	Stability	Source
Powder	-20°C	≥ 3 years	[5] [6]
DMSO Stock Solution	-20°C	At least 1 month	[5]
DMSO Stock Solution	-80°C	Up to 1 year	[5] [6]
Aqueous Working Solution	4°C	Not recommended for storage beyond one day	[4]

Experimental Workflow

The following diagram illustrates the general workflow for preparing and using a **GSK1016790A** stock solution.



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Figure 2: Workflow for preparing and using **GSK1016790A** stock solution.

Typical Working Concentrations

The optimal working concentration of **GSK1016790A** will vary depending on the cell type and experimental design. However, based on published literature, typical effective concentrations (EC₅₀) are in the low nanomolar range.

Table 3: Reported EC₅₀ Values and In Vitro Concentrations

Cell Type	EC ₅₀	Typical Working Concentration	Source
Human TRPV4-expressing HEK cells	2.1 nM	10 nM - 100 nM	[5]
Mouse TRPV4-expressing HEK cells	18 nM	-	[5]
Choroid plexus epithelial cells	34 nM	10 nM	[5][6]
HeLa cells	3.3 nM	10 nM	[10]
Human Umbilical Vein Endothelial Cells (HUVECs)	-	1 nM - 10 nM	[11]

For in vivo studies, dosages have been reported in the µg/kg range.[5] However, the formulation for in vivo use often involves co-solvents in addition to DMSO, such as PEG300 and Tween 80, to ensure solubility and bioavailability.[5][6]

Conclusion

The preparation of a reliable **GSK1016790A** stock solution in DMSO is fundamental for successful experimentation. By carefully following this protocol, researchers can ensure the consistency and accuracy of their results when investigating the role of the TRPV4 channel in health and disease. Always refer to the batch-specific information provided by the supplier and adhere to all safety guidelines.

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